molecular formula C10H13N5S B2742154 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-39-8

5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2742154
CAS No.: 1946818-39-8
M. Wt: 235.31
InChI Key: LKXKXGDOVKTHIS-UHFFFAOYSA-N
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Description

5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 1-cyclopentylpyrazole moiety at position 5 and an amine group at position 2. The thiadiazole scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .

Properties

IUPAC Name

5-(1-cyclopentylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c11-10-14-13-9(16-10)7-5-12-15(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXKXGDOVKTHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C3=NN=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The pyrazole ring can be introduced through a subsequent cyclization reaction involving cyclopentanone and hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiadiazole derivatives, including 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, in cancer treatment. The mechanisms of action include:

  • Inhibition of DNA Synthesis : Compounds with the thiadiazole structure have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
  • Targeting Key Kinases : The heteroatoms in the thiadiazole ring can interact with biological targets such as kinases involved in tumorigenesis .

Recent studies demonstrated that derivatives of this compound exhibited potent activity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) .

Antibacterial Activity

Thiadiazole derivatives are also recognized for their antibacterial properties. Research indicates that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Compounds similar to 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activities. The results indicated that certain modifications to the thiadiazole structure significantly enhanced their efficacy against cancer cell lines compared to standard treatments like cisplatin .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on compounds containing the thiadiazole moiety revealed strong binding interactions with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in cancer cells. This interaction suggests a promising pathway for drug development targeting various cancers .

Research Findings

Recent literature emphasizes the versatility of thiadiazole derivatives in drug design:

  • Antiviral Activity : Some derivatives have shown promise against viral infections by inhibiting viral replication mechanisms .
  • CNS Activity : Certain compounds exhibit central nervous system depressant effects, indicating potential use in neurological disorders .

Mechanism of Action

The mechanism of action of 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with structurally or functionally related thiadiazol-2-amine derivatives:

Compound Substituents Key Biological Activity Synthetic Method Potency/IC₅₀
5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Cyclopentylpyrazole at position 5 Not explicitly reported (predicted: kinase/antiparasitic activity based on analogs) Likely via cyclization of thiosemicarbazide derivatives N/A
5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine (Compound 11, ) Pyridin-3-yl at position 5; 1H-indole Schiff base Anti-SARS-CoV-2 activity via hydrogen bonding (Cys44, His164) Schiff base condensation 1.8–2.1 Å bond distances (docking study)
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Compound 19, ) Nitrofuran at position 5 Antitrypanosomal activity (T. cruzi: 95% inhibition at 6.2 mmol L⁻¹) Cyclization with thiosemicarbazide and nitrofuran precursors IC₅₀: 6.2 mmol L⁻¹
5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine () Chloropyrazole and chlorophenyl groups Not explicitly reported (structural analog with potential pesticidal/antimicrobial activity) Cyclization of hydrazide derivatives N/A
5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine () Trifluoromethyl at position 5 Not reported (trifluoromethyl groups enhance metabolic stability) Organocatalytic trifluoromethylation of pyrazole derivatives High yields (72–94%)
5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () 4-Methylphenyl at position 5 Broad-spectrum biological activities (fungicidal, insecticidal) Cyclocondensation of isonicotinoyl hydrazide Marketed for industrial applications (2025 forecast: global supply growth)

Key Structural and Functional Insights:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., nitrofuran in Compound 19 ) enhance antiparasitic activity by increasing electrophilicity, facilitating interactions with parasitic enzymes.
  • Lipophilic groups (e.g., cyclopentyl in the target compound) improve membrane permeability, a critical factor for central nervous system (CNS) targeting or intracellular pathogen inhibition .
  • Aromatic/heteroaromatic moieties (e.g., pyridin-3-yl in Compound 11 ) enable π-π stacking and hydrogen bonding with viral proteases or host receptors.

Synthetic Accessibility :

  • Thiadiazol-2-amine derivatives are commonly synthesized via cyclocondensation of thiosemicarbazides or hydrazides with carboxylic acid derivatives .
  • Advanced methods, such as ultrasound-assisted synthesis (), reduce reaction times and improve yields for analogs like 5-(benzylthio)-1,3,4-thiadiazol-2-amine .

Therapeutic Potential: The target compound’s pyrazole-thiadiazole hybrid structure aligns with kinase inhibitor scaffolds (e.g., GSK-3 inhibitors in ).

Biological Activity

5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole core linked to a cyclopentyl-pyrazole moiety. The structural formula can be represented as follows:

C9H11N5S\text{C}_9\text{H}_{11}\text{N}_5\text{S}

This structure is crucial for its interaction with biological targets.

Research indicates that compounds containing the thiadiazole and pyrazole rings exhibit various biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising antibacterial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus .
  • Anticancer Activity : Thiadiazole derivatives are being explored for their anticancer potential. Studies suggest that modifications to the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. For example, certain derivatives have been found to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Biological Activity Data

Activity Type Target Effect Reference
AntibacterialStaphylococcus aureusMIC = 0.06 µg/mL
AnticancerMCF-7 cellsInduces apoptosis
AntimicrobialGram-positive bacteriaVaried MIC values

Case Studies

  • Antibacterial Activity Study : A series of thiadiazole derivatives were synthesized and tested for antibacterial activity. Among them, 5-(chlorobenzylthio)-1,3,4-thiadiazoles exhibited significant activity against Staphylococcus species, indicating the importance of substituents on the benzyl group for enhancing efficacy .
  • Cytotoxicity Evaluation : In vitro studies on MCF-7 cells demonstrated that certain thiadiazole derivatives not only inhibited cell proliferation but also triggered apoptotic pathways. Flow cytometry analysis revealed that these compounds could effectively increase the levels of pro-apoptotic factors in a dose-dependent manner .

Pharmacological Implications

The diverse biological activities of 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine suggest potential therapeutic applications in treating infections and cancer. The ability to modify the chemical structure to enhance specific activities opens avenues for drug development.

Q & A

Q. What are the established synthetic routes for 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Cyclocondensation : Reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid forms the thiadiazole core .
  • Functionalization : Introducing the cyclopentyl-pyrazole moiety may require coupling reactions with cyclopentyl halides or aldehydes under reflux conditions in ethanol or DMF .
  • Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling temperature (90–120°C), solvent polarity (DMF for polar intermediates), and catalyst use (e.g., triethylamine for acyl chloride reactions) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry. For instance, the cyclopentyl group shows distinct multiplet signals at δ 1.5–2.5 ppm .
  • X-ray Diffraction : Single-crystal studies reveal conformational flexibility; the dihedral angle between thiadiazole and pyrazole rings (e.g., 18.2° vs. 30.3° in different molecules) impacts supramolecular packing via N–H···N hydrogen bonds .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 292.08) and fragmentation patterns .

Advanced Research Questions

Q. How does the cyclopentyl group influence the compound’s steric and electronic properties, and what are the implications for biological activity?

  • Steric Effects : The cyclopentyl group introduces bulkiness, potentially hindering interactions with flat binding pockets (e.g., enzyme active sites). This was observed in analogues with reduced antimicrobial activity compared to phenyl-substituted derivatives .
  • Electronic Effects : The electron-donating cyclopentyl group may stabilize the thiadiazole ring’s electron-deficient regions, enhancing interactions with nucleophilic targets (e.g., DNA or protein thiols) .
  • SAR Insights : Substituting cyclopentyl with smaller groups (e.g., methyl) or electron-withdrawing moieties (e.g., nitro) can modulate potency, as seen in related thiadiazole derivatives .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC values for antimicrobial activity) to rule out false positives from impurity artifacts .
  • Structural Confirmation : Use X-ray crystallography to verify that observed activities correspond to the intended structure and not polymorphic forms .
  • Targeted Assays : Compare activity against isogenic strains (e.g., wild-type vs. mutant bacteria) to confirm mechanism specificity .

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • DFT Calculations : Predict thermodynamic feasibility of cyclization steps (e.g., activation energy for thiadiazole ring closure) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase ATP-binding sites) to prioritize substituents for synthesis .
  • Retrosynthetic Analysis : Tools like Synthia™ propose alternative routes (e.g., using Suzuki coupling for pyrazole introduction) to bypass low-yield steps .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Recrystallization : Use DMSO/water (2:1) or ethanol/acetone mixtures to remove unreacted hydrazides .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves thiadiazole derivatives from oxadiazole byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .

Q. How do solvent choice and reaction time affect regioselectivity in cyclopentyl-pyrazole coupling?

  • Polar Aprotic Solvents : DMF enhances nucleophilicity of the pyrazole nitrogen, favoring coupling at the 4-position .
  • Reaction Time : Prolonged heating (>12 hours) risks side reactions (e.g., cyclopentyl ring opening), reducing yield by ~20% .

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